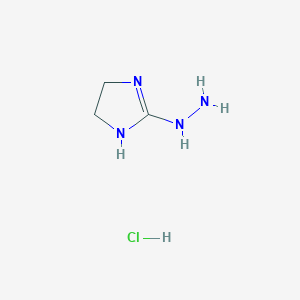
2,3,4-tri-O-acetyl-alpha-L-rhamnopyranosyl bromide
概要
説明
準備方法
The synthesis of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide typically involves the acetylation of alpha-L-rhamnopyranose followed by bromination. The reaction conditions often include the use of acetic anhydride and a brominating agent such as hydrogen bromide or phosphorus tribromide . The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product .
化学反応の分析
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles such as azides, thiols, or amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated sugar.
Common reagents used in these reactions include sodium azide, thiols, and amines for substitution reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide is widely used in scientific research, particularly in the fields of:
作用機序
The mechanism of action of 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide primarily involves its role as a glycosyl donor. In glycosylation reactions, the bromide group is displaced by a nucleophile, leading to the formation of a glycosidic bond . This process is facilitated by the electron-withdrawing nature of the acetyl groups, which enhance the electrophilicity of the anomeric carbon .
類似化合物との比較
2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranosyl bromide can be compared to other glycosyl donors such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide: Similar in structure but differs in the sugar moiety and the number of acetyl groups.
2,3,4-Tri-O-benzoyl-alpha-L-rhamnopyranosyl bromide: Uses benzoyl groups instead of acetyl groups, which can affect the reactivity and solubility.
The uniqueness of this compound lies in its specific acetylation pattern and its utility in forming glycosidic bonds with high selectivity and efficiency .
特性
IUPAC Name |
(4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO7/c1-5-9(18-6(2)14)10(19-7(3)15)11(12(13)17-5)20-8(4)16/h5,9-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZQAPSYNYIKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)





